molecular formula C10H7N5S B12905226 3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione CAS No. 111751-36-1

3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione

Cat. No.: B12905226
CAS No.: 111751-36-1
M. Wt: 229.26 g/mol
InChI Key: DBHSPQDXPZUTLI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Aromatic protons in the phenyl group resonate at δ 7.2–7.5 ppm as a multiplet. Protons adjacent to the thione group (position 5) deshield to δ 4.3–4.7 ppm due to electron withdrawal.
  • ¹³C NMR : The thione carbon (C4) appears at δ 180–185 ppm, characteristic of thiocarbonyl groups. Pyridazine carbons resonate between δ 140–160 ppm, while triazole carbons fall in δ 120–135 ppm.

Infrared (IR) Spectroscopy

  • C=S stretch : A strong absorption band near 1180 cm⁻¹ confirms the thione functionality.
  • C-N stretches : Peaks at 1520 cm⁻¹ and 1340 cm⁻¹ correspond to triazole and pyridazine ring vibrations.

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) at m/z 228 (calculated for C₁₁H₈N₄S) is consistent with the molecular formula. Fragmentation patterns include loss of the phenyl group (-77 amu) and subsequent cleavage of the triazole ring.

Comparative Analysis with Related Triazolopyridazine Derivatives

Structural and Functional Comparisons

Feature 3-Phenyl-3,5-dihydro-4H-triazolo[4,5-d]pyridazine-4-thione 1,2,4-Triazolo[4,3-b]pyridazine Triazolo-pyridazine kinase inhibitors
Core fusion [4,5-d] [4,3-b] [4,5-d]
Key substituents Phenyl, thione None Methylthiazole, pyridine
Biological activity Not reported Not reported c-Met kinase inhibition (IC₅₀ = 0.090 μM)

The [4,5-d] fusion in the target compound creates a larger conjugated system compared to [4,3-b] isomers, potentially enhancing electronic delocalization. The thione group introduces hydrogen-bonding capability absent in simpler derivatives like 1,2,4-Triazolo[4,3-b]pyridazine. In kinase inhibitors, substituents such as methylthiazole improve target binding via hydrophobic interactions and hydrogen bonding with residues like ASP-1222.

Properties

CAS No.

111751-36-1

Molecular Formula

C10H7N5S

Molecular Weight

229.26 g/mol

IUPAC Name

1-phenyl-6H-triazolo[4,5-d]pyridazine-7-thione

InChI

InChI=1S/C10H7N5S/c16-10-9-8(6-11-13-10)12-14-15(9)7-4-2-1-3-5-7/h1-6H,(H,13,16)

InChI Key

DBHSPQDXPZUTLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=NNC3=S)N=N2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione can be achieved through several synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Another approach includes the reaction of 7-(methylsulfonyl)-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine with active methylene compounds or ketones in the presence of sodium hydride . Industrial production methods typically involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione undergoes various chemical reactions, including substitution, cycloaddition, and reduction. For example, the reaction with active methylene compounds or ketones in the presence of sodium hydride leads to the formation of 7-substituted triazolopyridazines . Common reagents used in these reactions include sodium hydride, ethyl cyanoacetate, and acetylacetone. The major products formed from these reactions are typically substituted triazolopyridazines with varying functional groups.

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit c-Met protein kinase, which plays a crucial role in cell growth and differentiation . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound belongs to a broader class of fused triazolo-diazines. Key structural analogs include:

Compound Class Core Heterocycle Substituents/Functional Groups Key Applications/Properties
Target Compound Pyridazine + Triazole 4-thione, 3-phenyl Under investigation for bioactivity
1,2,3-Triazolo[4,5-d]pyrimidines Pyrimidine + Triazole Varied (e.g., 7-thioaniline) Anti-thrombotic agents , CB2 receptor ligands
3-Benzyl-triazolo[4,5-d]pyrimidine Pyrimidine + Triazole 7-chloro, 3-benzyl Precursor for thio-substituted derivatives

Key Differences :

  • Core Heterocycle : Pyridazine (adjacent nitrogens) vs. pyrimidine (meta nitrogens) alters electron distribution and hydrogen-bonding capacity.
  • Substituents : The 4-thione group in the target compound enhances electrophilicity compared to thioether or halogenated derivatives (e.g., 7-chloro in triazolo-pyrimidines) .

Reactivity and Functional Group Transformations

  • Triazolo-pyrimidines: Chlorine at the 7-position (e.g., compound 3 in ) undergoes nucleophilic substitution with thiophenols or amines to yield bioactive derivatives .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Triazolo-pyrimidine (CB2 Ligand) Triazolo-pyrimidine (Anti-thrombotic)
Molecular Weight (g/mol) ~258.3 ~320–400 ~350–450
Melting Point Not reported 180–220°C 150–190°C
Solubility Low (non-polar solvents) Moderate (DMSO) Low (aqueous)

Biological Activity

3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives, characterized by a triazole ring fused with a pyridazine moiety. Its molecular formula is C11H10N4SC_{11}H_{10}N_4S, and it exhibits properties typical of thione compounds, which often contribute to their biological activity.

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-75.2Apoptosis induction
    A5494.8Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Studies : Against various bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited promising antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory effects:

  • Cytokine Inhibition : In cellular assays, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Study on Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazolo-pyridazine compounds and tested their anticancer activity. Among them, this compound was highlighted for its potent activity against multiple cancer cell lines with minimal cytotoxicity towards normal cells .

Study on Antimicrobial Properties

A comparative study on the antimicrobial efficacy of various thiazole and triazole derivatives found that compounds similar to this compound showed superior activity against resistant bacterial strains . This study emphasizes the potential of this class of compounds in addressing antibiotic resistance.

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